2-[(4-Iodophenoxy)methyl]pyrrolidine
Description
2-[(4-Iodophenoxy)methyl]pyrrolidine is a pyrrolidine derivative featuring a (4-iodophenoxy)methyl substituent at the 2-position of the pyrrolidine ring.
Properties
IUPAC Name |
2-[(4-iodophenoxy)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h3-6,10,13H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJSRLBAIYUZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[(4-iodophenoxy)methyl]pyrrolidine typically follows a multi-step approach:
- Step 1: Preparation of the pyrrolidine core or its precursor.
- Step 2: Functionalization at the 2-position of pyrrolidine, often by introducing a suitable leaving group or reactive intermediate.
- Step 3: Nucleophilic substitution or coupling reaction with 4-iodophenol or its derivatives to form the (4-iodophenoxy)methyl substituent.
Preparation of 2-Aminomethylpyrrolidine Intermediate
A key intermediate in the synthesis is 2-aminomethylpyrrolidine , which can be prepared efficiently from 2-pyrrolidone. This process involves:
- N-Benzylation of 2-pyrrolidone: Reaction of 2-pyrrolidone with benzyl chloride in refluxing xylene under basic conditions to yield N-benzyl-2-pyrrolidone with an 82% yield.
- Formation of N-benzyl-2-nitromethylene-pyrrolidine: Methylation using dimethyl sulfate followed by reaction with nitromethane in methanol, yielding the nitromethylene derivative in 71% yield.
- Catalytic Reduction: Hydrogenation in acidic ethanol converts the nitromethylene intermediate to 2-aminomethylpyrrolidine with high purity and a 78% yield.
This sequence is advantageous due to moderate cost, fewer stages, and high purity of the final aminomethylpyrrolidine, which is essential for further functionalization steps.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-Benzylation | Benzyl chloride, reflux in xylene | 82 | Purified by distillation |
| Methylation & Nitroalkylation | Dimethyl sulfate, nitromethane, methanol | 71 | Crystallization to isolate intermediate |
| Catalytic reduction | H2, acidified ethanol, catalyst | 78 | High purity product |
Introduction of (4-Iodophenoxy)methyl Group
The key functionalization involves attaching the 4-iodophenoxy moiety to the 2-position of pyrrolidine:
- Nucleophilic substitution: The 2-aminomethylpyrrolidine or its protected derivative can be reacted with 4-iodophenol derivatives bearing good leaving groups (e.g., halides or tosylates) under basic conditions.
- Ether formation: The phenoxy group is introduced via Williamson ether synthesis, where the phenolate ion of 4-iodophenol attacks a suitable electrophilic center such as a halomethylpyrrolidine intermediate.
Though direct literature on this exact compound’s preparation is limited, analogous methods for aryl-oxyalkyl pyrrolidines are well-documented in heterocyclic and medicinal chemistry literature, involving:
- Preparation of halomethylpyrrolidine intermediate (e.g., bromomethylpyrrolidine).
- Reaction with 4-iodophenol under basic conditions (e.g., K2CO3 in DMF) to yield the desired ether.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| N-Benzylation + Nitroalkylation + Reduction | 2-pyrrolidone, benzyl chloride, dimethyl sulfate, nitromethane, H2 catalyst | High purity intermediate; scalable | Multi-step process; requires careful handling of reagents |
| Williamson Ether Synthesis | Halomethylpyrrolidine + 4-iodophenol, base (K2CO3), polar aprotic solvent (DMF) | Straightforward ether formation | Requires preparation of halomethyl intermediate |
| Pd-Catalyzed Coupling | Pd catalyst, aryl iodides, carbon monoxide (for carbonylation) | Efficient for complex derivatives | Requires specialized catalysts and conditions |
| Thermal/Acidic Cyclization | Heat, acid catalysts (ZnCl2, p-TsCl) | Useful for ring construction | May produce side products; purification challenges |
Research Findings and Notes
- The preparation of 2-aminomethylpyrrolidine from 2-pyrrolidone is a well-established route with high yields and purity, making it a reliable starting point for further derivatization.
- The introduction of the 4-iodophenoxy group is typically achieved via nucleophilic substitution using phenolate ions, a method consistent with classical ether synthesis protocols.
- Catalytic hydrogenation and Pd-catalyzed coupling reactions provide alternative pathways, especially when complex substitution patterns or stereochemical control are required.
- Purity and yield optimization depend on reaction conditions, solvent choice, and the nature of leaving groups on intermediates.
- No direct, fully detailed synthesis of this compound was found in the surveyed literature, indicating that adaptations of known pyrrolidine and aryl ether synthesis methods are employed.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Iodophenoxy)methyl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-[(4-Iodophenoxy)methyl]pyrrolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Iodophenoxy)methyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it is a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. This interaction can modulate the activity of these pathways, leading to various physiological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-[(4-Iodophenoxy)methyl]pyrrolidine with structurally related compounds:
Key Observations :
- Iodine vs. Benzyl/Isobutoxy : The iodine atom in the target compound increases molecular weight and lipophilicity compared to benzyl or isobutoxy substituents. This may enhance membrane permeability but reduce aqueous solubility .
- Positional Isomerism: The 2- vs. 3-substitution on pyrrolidine (e.g., 2- vs.
Biological Activity
2-[(4-Iodophenoxy)methyl]pyrrolidine is a pyrrolidine derivative that has garnered attention for its potential biological activities and therapeutic applications. This compound is characterized by its unique structural features, including an iodine atom and a phenoxy group, which contribute to its interaction with various biological targets.
The synthesis of this compound typically involves the reaction of 4-iodophenol with pyrrolidine in the presence of a suitable base. Commonly used bases include potassium carbonate or sodium hydroxide, and the reaction may require heating to enhance yield and purity . The molecular formula for this compound is C12H14I N, with a molecular weight of approximately 289.15 g/mol.
The biological activity of this compound primarily stems from its role as a selective antagonist of the dopamine D3 receptor. This receptor is implicated in various neurobiological processes, including reward and motivation pathways. By modulating D3 receptor activity, this compound may influence behaviors related to addiction and mood disorders .
Biological Activity
Research has demonstrated that this compound exhibits several biological activities:
- Dopamine Receptor Modulation : As a D3 receptor antagonist, it may help in the treatment of disorders associated with dopaminergic dysregulation, such as schizophrenia and addiction .
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant activity, which could be beneficial in protecting cells from oxidative stress .
- Potential Anticancer Activity : Some studies indicate that derivatives of pyrrolidine compounds can exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound's anticancer efficacy remain limited .
Case Study 1: D3 Receptor Antagonism
A study investigating the effects of various D3 receptor antagonists found that compounds similar to this compound effectively reduced dopamine-induced behaviors in animal models. This suggests potential therapeutic applications in managing conditions like schizophrenia .
Case Study 2: Cytotoxicity Assessment
In vitro assays have been conducted to evaluate the cytotoxic effects of pyrrolidine derivatives on cancer cell lines. While specific data on this compound are sparse, related compounds have shown promise in inducing apoptosis in cancer cells, warranting further investigation into this compound's potential .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Dopamine D3 Receptor Antagonism | Modulates dopaminergic pathways; potential treatment for addiction and mood disorders. |
| Antioxidant Activity | May protect cells from oxidative damage; further research needed. |
| Cytotoxic Effects | Potential anticancer properties; requires more extensive studies for validation. |
Q & A
Q. How can researchers address conflicting data on the compound’s reactivity in cross-coupling reactions?
- Answer : Systematically evaluate:
- Catalyst compatibility : Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for Suzuki-Miyaura couplings .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for stabilizing intermediates.
- Additives : Use of silver salts (Ag₂O) to prevent iodide poisoning in palladium-catalyzed reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
